![molecular formula C9H12ClNO B1451852 [2-Chloro-6-(dimethylamino)phenyl]methanol CAS No. 1152515-03-1](/img/structure/B1451852.png)

[2-Chloro-6-(dimethylamino)phenyl]methanol

Descripción general

Descripción

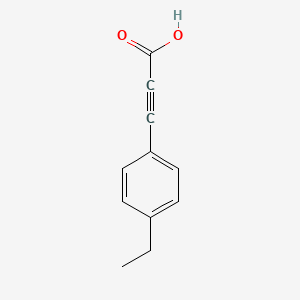

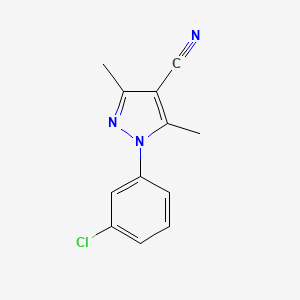

“[2-Chloro-6-(dimethylamino)phenyl]methanol” is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 . This compound is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The molecular structure of “[2-Chloro-6-(dimethylamino)phenyl]methanol” consists of a benzene ring substituted with a chlorine atom, a dimethylamino group, and a methanol group . The InChI code for this compound is 1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “[2-Chloro-6-(dimethylamino)phenyl]methanol” are not available, alcohols in general can undergo a variety of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis

“[2-Chloro-6-(dimethylamino)phenyl]methanol” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.98, indicating its lipophilicity .Aplicaciones Científicas De Investigación

X-ray Structure and Hydrogen Bonding

Research has shown that derivatives of this compound can form stable salts with acids, demonstrating unique hydrogen-bonding interactions. X-ray crystallographic analysis of tris(2-(dimethylamino)phenyl)methanol salt derivatives has revealed the construction of complex organic cations through zwitterionic hydrogen bonds, offering insights into the molecular structures and interactions of related compounds (Zhang et al., 2015).

Intramolecular Conformational Study

The compound has been the subject of conformational studies, illustrating its ability to exist in various conformers due to intra- and inter-conformational hydrogen bonding. Such studies are crucial for understanding the compound's chemical behavior and potential applications in synthesis and materials science (Niu et al., 2015).

Photophysical Properties

This compound has shown potential in the study of photophysical properties, including excited-state intramolecular proton transfer. Such properties are significant for developing optical materials and sensors. For example, research on similar compounds has explored the mechanisms of alcohol monitoring, demonstrating the compound's relevance in sensing technologies (Liu et al., 2019).

Chemical Photocatalysis

The compound has been utilized in chemical photocatalysis, highlighting its role in facilitating nucleophilic additions and deprotections under photochemical conditions. This application is particularly relevant for developing sustainable and efficient synthetic methodologies (Penner et al., 2012).

Dyeing Properties and Chemical Reactivity

In the field of dyes and pigments, derivatives of this compound have been investigated for their reactivity and selectivity, demonstrating high fixation to cotton on exhaust dyeing. Such studies are essential for the textile industry, focusing on the development of new dyes with desirable properties (Karapinar et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

[2-chloro-6-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDKHQHTQOJRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-6-(dimethylamino)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)

![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)

![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)